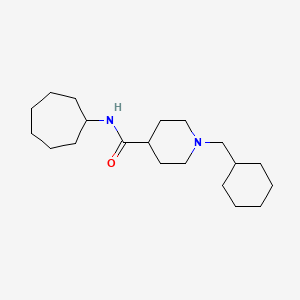
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide, also known as CPP-115, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an FDA-approved drug used to treat epilepsy. CPP-115 has shown promise in treating various neurological and psychiatric disorders, including addiction, anxiety, and depression.
Mecanismo De Acción
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to increasing GABA levels, this compound has been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. This compound has also been shown to increase the levels of other neurotransmitters, such as serotonin and norepinephrine, which can have an antidepressant effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide in lab experiments is its specificity for GABA-AT inhibition. Unlike other compounds that may have off-target effects, this compound specifically targets GABA-AT, making it a useful tool for studying the role of GABA in various physiological and pathological conditions.
One limitation of using this compound in lab experiments is its potential for toxicity. Studies have shown that high doses of this compound can cause liver damage in rats. Therefore, it is important to use appropriate dosages and monitor for potential toxicity when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide. One area of interest is its potential in treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Studies have shown that GABA dysfunction may play a role in the pathophysiology of these disorders, and this compound's ability to increase GABA levels may have therapeutic potential.
Another area of interest is the development of more potent and selective GABA-AT inhibitors. While this compound is a useful tool for studying GABA function, more potent and selective inhibitors may have greater therapeutic potential.
Conclusion:
This compound is a compound with potential therapeutic applications in addiction, anxiety, and depression. Its ability to inhibit GABA-AT and increase GABA levels in the brain may have a calming and anti-anxiety effect. While there are limitations to its use in lab experiments, this compound's specificity for GABA-AT inhibition makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective GABA-AT inhibitors.
Aplicaciones Científicas De Investigación
N-cycloheptyl-1-(cyclohexylmethyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical research for its potential therapeutic applications. The compound has shown promise in treating addiction, particularly cocaine addiction. Studies have shown that this compound can reduce cocaine self-administration in rats and decrease cocaine-seeking behavior in monkeys.
In addition to addiction, this compound has also been studied for its potential in treating anxiety and depression. Animal studies have shown that this compound can reduce anxiety-like behavior and improve depressive-like symptoms.
Propiedades
IUPAC Name |
N-cycloheptyl-1-(cyclohexylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O/c23-20(21-19-10-6-1-2-7-11-19)18-12-14-22(15-13-18)16-17-8-4-3-5-9-17/h17-19H,1-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQHLVRHWSIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



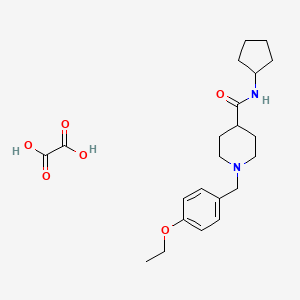
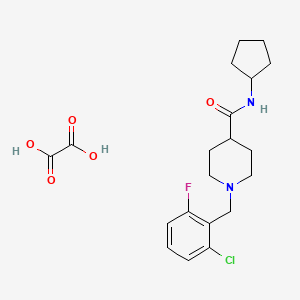
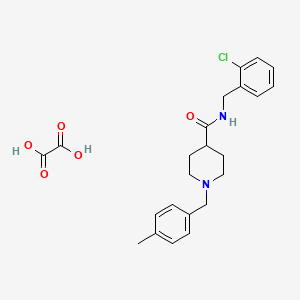
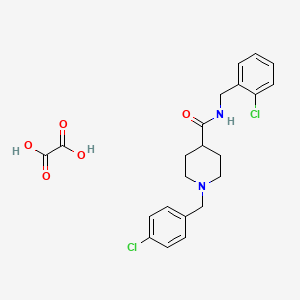
![N-(2-chlorobenzyl)-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949552.png)

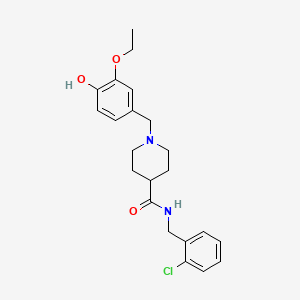
![1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)
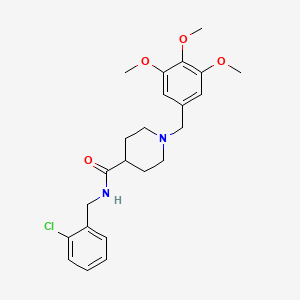


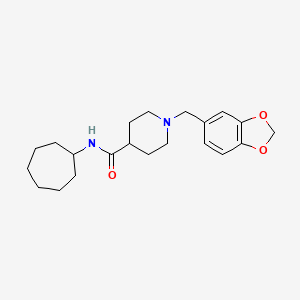
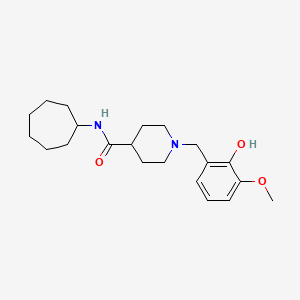
![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)